molecular formula C17H16N2O3S B5307175 N-benzyl-8-methoxyquinoline-5-sulfonamide

N-benzyl-8-methoxyquinoline-5-sulfonamide

Cat. No.: B5307175
M. Wt: 328.4 g/mol
InChI Key: UPPWEEIDGQQZNE-UHFFFAOYSA-N
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Description

N-benzyl-8-methoxyquinoline-5-sulfonamide: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Properties

IUPAC Name

N-benzyl-8-methoxyquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-15-9-10-16(14-8-5-11-18-17(14)15)23(20,21)19-12-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPWEEIDGQQZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)NCC3=CC=CC=C3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-8-methoxyquinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-8-methoxyquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinoline-5-sulfonic acid derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-benzyl-8-methoxyquinoline-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For instance, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cellular pathways in cancer cells, leading to anticancer effects .

Comparison with Similar Compounds

    8-methoxyquinoline-5-sulfonamide: Lacks the benzyl group but shares similar core structure and properties.

    N-phenyl-8-methoxyquinoline-5-sulfonamide: Similar structure with a phenyl group instead of a benzyl group.

    8-hydroxyquinoline-5-sulfonamide: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness: N-benzyl-8-methoxyquinoline-5-sulfonamide is unique due to the presence of both benzyl and methoxy groups, which may enhance its biological activity and chemical reactivity compared to its analogs .

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